(3-Methyl-1-adamantyl)methanol
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Overview
Description
(3-Methyl-1-adamantyl)methanol is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of a hydroxyl group attached to the adamantane core, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-adamantyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3-methyl-1-adamantyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursors. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-adamantyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can lead to the formation of hydrocarbons, typically using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines)
Major Products Formed
Oxidation: 3-Methyl-1-adamantyl ketone or aldehyde
Reduction: 3-Methyladamantane
Substitution: Various substituted adamantane derivatives
Scientific Research Applications
(3-Methyl-1-adamantyl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-1-adamantyl)methanol is primarily related to its structural properties. The rigid adamantane core provides a stable framework that can interact with various molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanol: Similar structure but lacks the methyl group at the 3-position.
3-Hydroxyadamantane: Similar hydroxyl group but without the methyl substitution.
1-Adamantylacetic acid: Contains an acetic acid group instead of a hydroxyl group.
Uniqueness
(3-Methyl-1-adamantyl)methanol is unique due to the presence of both the hydroxyl group and the methyl substitution on the adamantane core. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(3-methyl-1-adamantyl)methanol |
InChI |
InChI=1S/C12H20O/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)8-13/h9-10,13H,2-8H2,1H3 |
InChI Key |
JMYHSHBMMJZDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)CO |
Origin of Product |
United States |
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